molecular formula C7H11N5O B14737374 Furfuryl Biguanide CAS No. 7644-42-0

Furfuryl Biguanide

Cat. No.: B14737374
CAS No.: 7644-42-0
M. Wt: 181.20 g/mol
InChI Key: WXIHLCZQQGEOKH-UHFFFAOYSA-N
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Description

Furfuryl Biguanide is a synthetic antimicrobial compound belonging to the biguanide class, characterized by a furfuryl group (a furan ring with a hydroxymethyl substituent) linked to a biguanide moiety (NHC(=NH)NH₂). This structure confers potent biocidal properties, making it effective against bacteria, fungi, and viruses. While its primary applications include use in cosmetics, disinfectants, and industrial preservatives, its specific mechanisms of action involve disruption of microbial cell membranes and interference with metabolic processes .

The compound’s efficacy is influenced by its solubility, molecular weight, and the hydrophobic nature of the furfuryl group, which enhances membrane penetration.

Properties

CAS No.

7644-42-0

Molecular Formula

C7H11N5O

Molecular Weight

181.20 g/mol

IUPAC Name

1-(diaminomethylidene)-2-(furan-2-ylmethyl)guanidine

InChI

InChI=1S/C7H11N5O/c8-6(9)12-7(10)11-4-5-2-1-3-13-5/h1-3H,4H2,(H6,8,9,10,11,12)

InChI Key

WXIHLCZQQGEOKH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN=C(N)N=C(N)N

Origin of Product

United States

Preparation Methods

The synthesis of furfuryl biguanide involves the reaction of furfurylamine with cyanoguanidine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the biguanide structure . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Reactivity of Furfuryl Alcohol

Furfuryl alcohol (a furan derivative with a hydroxymethyl group) undergoes various reactions, including hydrogenation, polymerization, and Diels-Alder additions . While no direct data exists for furfuryl biguanide, analogous biguanides exhibit:

  • Adsorption Behavior : Biguanides form micelles in aqueous solutions, influencing catalytic activity .

  • Protonation Effects : Biguanidium salts (protonated forms) show altered aggregation states, affecting reaction outcomes .

Potential Reactions of this compound

Hypothetically, this compound could participate in:

  • Catalytic Surfactancy : Similar to hexylbiguanide, it might stabilize micelles in aqueous-phase reactions.

  • Electrophilic Reactions : The furan ring could undergo substitution or Diels-Alder reactions, while the biguanide group could act as a hydrogen-bond donor.

  • Polymerization : Like furfuryl alcohol, it may polymerize under acidic conditions due to the reactive furan moiety .

Key Limitations and Gaps

  • No Direct Literature : No studies explicitly address this compound.

  • Structural Uncertainty : The exact structure (e.g., attachment of the furfuryl group) is undefined.

  • Selective Hydrogenation : While furfuryl alcohol hydrogenation is well-studied , biguanide involvement in such reactions remains unexplored.

Research Implications

Future studies could explore:

  • Synthesis Optimization : Developing methods to link furfuryl groups to biguanide backbones.

  • Catalytic Screening : Testing this compound in reactions like transfer hydrogenation or coupling chemistry.

  • Selectivity Control : Investigating how the biguanide group influences furfuryl-derived product selectivity.

Mechanism of Action

The mechanism of action of furfuryl biguanide involves the inhibition of mitochondrial complex I, leading to a decrease in ATP production and an increase in AMP levels. This energy stress activates AMP-activated protein kinase (AMPK), which enhances glucose uptake and fatty acid oxidation . Additionally, this compound may influence other molecular targets and pathways, including the modulation of insulin signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Furfuryl Biguanide shares functional similarities with other biguanides but exhibits distinct structural and performance characteristics. Below is a comparative analysis with key analogs:

Structural Differences

Compound Backbone Structure Key Substituent Molecular Weight (g/mol)
This compound Monomeric biguanide Furfuryl group ~200–250 (estimated)
PHMB HCl Polymeric hexamethylene biguanide 6-carbon alkyl chain 1,500–3,500
Polyaminopropyl Biguanide (PAPB) Polymeric 3-carbon alkyl chain 3-carbon alkyl chain ~1,000–2,000
  • This compound is a monomer with a heterocyclic substituent, whereas PHMB and PAPB are polymers with alkyl chains. This structural variance impacts solubility, bioavailability, and antimicrobial kinetics .

Antimicrobial Efficacy

Compound MIC* for E. coli (ppm) MIC for S. aureus (ppm) Fungicidal Activity (Yeast)
This compound 10–50 (estimated) 20–60 (estimated) Moderate
PHMB HCl 5–10 5–20 High
PAPB 15–30 25–50 Low

*MIC: Minimum Inhibitory Concentration.

  • PHMB HCl’s polymeric structure enhances membrane disruption, yielding lower MIC values than this compound. The furfuryl group’s hydrophobicity may compensate for monomeric limitations, but data gaps persist .

Research Findings and Data Limitations

  • Analytical Methods : Advanced techniques (e.g., HPLC-MS) validated for PHMB HCl could be adapted for this compound quantification, though calibration standards remain underdeveloped .
  • Safety Data : this compound’s toxicity profile is inferred from structural analogs, emphasizing the need for targeted studies to address data gaps .

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